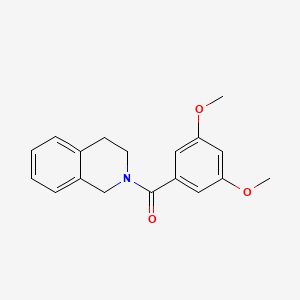
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol, also known as BODT, is a chemical compound that has shown promising results in scientific research. This molecule contains both a benzene ring and an oxadiazole ring, making it a potentially useful compound in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways in the body. For example, one study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol inhibited the activity of an enzyme called COX-2, which is involved in inflammation. Another study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol inhibited the activity of an enzyme called AKT, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol. For example, further studies could be done to explore its potential as a cancer treatment or anti-inflammatory agent. Additionally, studies could be done to better understand its mechanism of action and to identify specific enzymes or pathways that it targets. Finally, studies could be done to explore its potential use in other scientific research applications, such as drug delivery or materials science.
Métodos De Síntesis
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol can be synthesized using a variety of methods, including the reaction of 3-benzyl-1,2,4-oxadiazole-5-thiol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptobenzoic acid with 3-chloro-1,2,4-oxadiazole in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol has been studied for its potential use in a variety of scientific research applications. One study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol was effective in inhibiting the growth of breast cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol was effective in reducing inflammation in mice with colitis, suggesting that it may have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c19-13-9-5-4-8-12(13)15-16-14(17-18-15)10-11-6-2-1-3-7-11/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJQPWYQQXHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)benzenethiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)

